molecular formula C21H26N2O3 B12485197 Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12485197
M. Wt: 354.4 g/mol
InChI Key: LHLANSQWYVBJSX-UHFFFAOYSA-N
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Description

ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester functional group, a morpholine ring, and a substituted aniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoate Ester: This step involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Substitution Reaction: The esterified product undergoes a nucleophilic substitution reaction with 2-methylbenzylamine to introduce the substituted aniline moiety.

    Morpholine Ring Introduction: The final step involves the reaction of the intermediate product with morpholine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by inhibiting or activating key proteins.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(PYRROLIDIN-1-YL)BENZOATE: Similar structure but with a pyrrolidine ring instead of morpholine.

    ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(PIPERIDIN-1-YL)BENZOATE: Contains a piperidine ring, offering different pharmacological properties.

Uniqueness

ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 5-[(2-methylphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H26N2O3/c1-3-26-21(24)19-14-18(22-15-17-7-5-4-6-16(17)2)8-9-20(19)23-10-12-25-13-11-23/h4-9,14,22H,3,10-13,15H2,1-2H3

InChI Key

LHLANSQWYVBJSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2C)N3CCOCC3

Origin of Product

United States

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